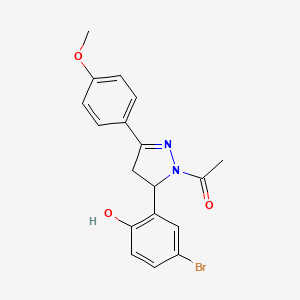

1-(5-(5-bromo-2-hydroxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(5-(5-bromo-2-hydroxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a pyrazole ring substituted with bromine, hydroxyl, and methoxy groups, which contribute to its distinct chemical properties.

準備方法

The synthesis of 1-(5-(5-bromo-2-hydroxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone can be achieved through several routes. One common method involves the reaction of bromine with paeonol (2-hydroxy-4-methoxyacetophenone) in methylene chloride at room temperature, yielding the desired product in quantitative yield . Other methods include reactions in acetic acid or acetic anhydride, with varying yields .

化学反応の分析

Reaction Mechanisms

The compound undergoes reactions typical of pyrazole derivatives, influenced by its functional groups:

2.1 Electrophilic Substitution

The bromine atom at the para position and hydroxyl group activate the aromatic ring for electrophilic substitution. The methoxy group (electron-donating) further directs incoming electrophiles to para positions .

2.2 Nucleophilic Attack on the Ketone

The ethanone moiety (C=O group) undergoes nucleophilic addition reactions. For example:

-

Grignard Reagents : Add nucleophiles to the carbonyl, forming substituted alcohols after hydrolysis.

-

Enolate Formation : Base-induced deprotonation generates enolates that react with electrophiles.

2.3 Hydrolysis and Ring Contraction

Under acidic or basic conditions, the ethanone group may participate in hydrolytic cleavage or retro-aldol reactions, potentially leading to ring contraction or rearrangement .

Structural Analog Comparisons

| Compound | Key Features | Biological Activity |

|---|---|---|

| Parent Pyrazole | Unsubstituted pyrazole ring | Limited activity |

| 3-(4-Methoxyphenyl)-4,5-dihydro-1H-pyrazole | Methoxy substituent | Anticancer activity |

| 5-Bromo-2-hydroxyacetophenone | Bromo and hydroxy groups | Antimicrobial properties |

| 1-(5-(5-bromo-2-hydroxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone | Combined bromo, hydroxy, methoxy, and ethanone substituents | Enhanced selectivity and efficacy |

Biological Interactions

While direct data for this compound is limited, pyrazole derivatives generally exhibit:

-

Anti-inflammatory Activity : Inhibition of COX enzymes or cytokine pathways.

-

Anticancer Properties : Disruption of kinase activity or DNA binding.

-

Antimicrobial Effects : Interaction with bacterial enzymes or cell membranes .

Analytical and Stability Data

科学的研究の応用

Anti-inflammatory and Analgesic Properties

Compounds within the pyrazolone class, including derivatives similar to 1-(5-(5-bromo-2-hydroxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone, have demonstrated significant anti-inflammatory and analgesic effects. These properties make them candidates for developing pain relief medications and treatments for inflammatory conditions.

Anticancer Activity

Research indicates that pyrazolone derivatives can exhibit anticancer properties. The structural features of this compound may enhance its selectivity towards cancer cell lines, potentially leading to the development of targeted cancer therapies .

Antimicrobial Effects

Some studies have reported antimicrobial activities associated with pyrazolone compounds. The presence of bromine and hydroxyl groups in this compound may contribute to its effectiveness against various pathogens .

Interaction Studies

Interaction studies focus on the binding affinity of this compound with various biological targets. Techniques such as:

- Molecular Docking : To predict how the compound interacts with specific proteins.

- In Vitro Assays : To evaluate its biological activity against target cells.

These studies are essential for elucidating the pharmacological profile of the compound and guiding further development.

作用機序

The compound exerts its effects by interacting with specific molecular targets. For instance, it inhibits MMP-9 expression by regulating NF-κB and MAPKs signaling pathways in human fibrosarcoma cells . Molecular docking studies have shown that it interacts with TYR245 and HIS226 of MMP-9 through hydrogen and Pi-Pi bonds, suppressing MMP-9 activity .

類似化合物との比較

1-(5-(5-bromo-2-hydroxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone can be compared with other similar compounds, such as:

1-(5-bromo-2-hydroxy-4-methoxyphenyl)ethanone: This compound shares a similar structure but lacks the pyrazole ring, resulting in different chemical properties and applications.

5-bromo-2-hydroxy-4-methoxybenzophenone:

The uniqueness of this compound lies in its specific substitutions and the presence of the pyrazole ring, which confer distinct chemical and biological properties.

生物活性

The compound 1-(5-(5-bromo-2-hydroxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone , commonly referred to as a pyrazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, emphasizing its pharmacological implications.

Chemical Structure and Properties

The molecular formula of the compound is C17H15BrN2O4, with a molecular weight of approximately 391.22 g/mol. Its structural features include a bromo-substituted phenol and a methoxyphenyl group, contributing to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C17H15BrN2O4 |

| Molecular Weight | 391.22 g/mol |

| InChI | InChI=1S/C17H15BrN2O4/c1-23... |

| InChIKey | IRTSIHWCTZUXSZ-UHFFFAOYSA-N |

Synthesis

The synthesis of this compound typically involves the reaction of substituted phenols with hydrazine derivatives under controlled conditions. The presence of functional groups like bromine and methoxy enhances reactivity and solubility, which are crucial for biological testing.

Anticancer Activity

Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. For example, research has shown that compounds similar to the one can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study : A study published in RSC Advances evaluated a series of pyrazole-based compounds for their efficacy against cancer cell lines. The results indicated that certain derivatives displayed IC50 values in the low micromolar range, suggesting potent anticancer activity when compared to standard chemotherapeutics like doxorubicin .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Pyrazole derivatives have shown effectiveness against a range of bacteria and fungi.

Case Study : Research highlighted in Acta Crystallographica demonstrated that similar pyrazole derivatives exhibited strong antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) significantly lower than those of conventional antibiotics .

Inhibition of Carbonic Anhydrases

Another area of interest is the inhibition of carbonic anhydrases (CAs), which are implicated in various diseases including glaucoma and cancer. The compound's structural similarity to known CA inhibitors suggests potential applications in treating these conditions.

Research Findings : A recent paper discussed the design and synthesis of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrases II, IX, and XII. Some derivatives showed enhanced inhibition compared to acetazolamide, a standard CA inhibitor .

Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Anticancer | Significant IC50 values against cancer cell lines |

| Antimicrobial | Effective against various bacterial strains |

| Carbonic Anhydrase Inhibition | Enhanced inhibition compared to standard drugs |

特性

IUPAC Name |

1-[3-(5-bromo-2-hydroxyphenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17BrN2O3/c1-11(22)21-17(15-9-13(19)5-8-18(15)23)10-16(20-21)12-3-6-14(24-2)7-4-12/h3-9,17,23H,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFYOJVLGKVDXRY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C(CC(=N1)C2=CC=C(C=C2)OC)C3=C(C=CC(=C3)Br)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17BrN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。